![molecular formula C5H7BrO2 B052673 4-Bromo-pentane-2,3-dione CAS No. 21619-25-0](/img/structure/B52673.png)
4-Bromo-pentane-2,3-dione
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Overview
Description
4-Bromo-pentane-2,3-dione is an organic compound with the molecular formula C5H7BrO2 . It is a derivative of pentane-2,3-dione, where a bromine atom is substituted at the 4th position .
Synthesis Analysis
The synthesis of compounds similar to 4-Bromo-pentane-2,3-dione often involves reactions with acetylacetone . For instance, 4-Bromothiophenol reacts with acetylacetone in the presence of cesium carbonate to give 3-(4-bromophenylthio)pentane-2,4-dione .Molecular Structure Analysis
The molecular structure of 4-Bromo-pentane-2,3-dione can be analyzed using various spectroscopic techniques . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound .Chemical Reactions Analysis
4-Bromo-pentane-2,3-dione, like other carbonyl compounds, can undergo keto-enol tautomerism . This is a proton-transfer equilibrium where the compound interconverts between its keto and enol forms .Physical And Chemical Properties Analysis
4-Bromo-pentane-2,3-dione has a molecular weight of 179.012 Da . More detailed physical and chemical properties such as density, boiling point, and vapor pressure can be obtained from specialized databases .Scientific Research Applications
Synthesis of 3-Substituted Derivatives
4-Bromo-pentane-2,3-dione can be used in the synthesis of 3-substituted derivatives of pentane-2,4-dione . This method involves converting cheaper and easily accessible chloro derivatives into more reactive iodo derivatives. The Finkelstein reaction is used, which suggests highly polar organic solvents as ideal reaction media .
Fluorogenic Probe
4-Bromo-pentane-2,3-dione has been used as a fluorogenic probe in scientific research . Fluorogenic probes are molecules that emit fluorescence upon binding to a specific target or undergoing a specific chemical reaction. They are widely used in biological and chemical research for detecting and imaging specific components or activities.
Synthesis of Pyrimidine Derivatives
4-Bromo-pentane-2,3-dione can be used in the synthesis of pyrimidine derivatives . Pyrimidine derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Catalyst in Chemical Reactions
4-Bromo-pentane-2,3-dione can act as a catalyst in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process.
Precursor in Ligand Synthesis
4-Bromo-pentane-2,3-dione has been used in the synthesis of tetrathiafulvenyl-acetylacetonate (TTFSacacH), a precursor of novel redox-active ligands . Redox-active ligands are used in a variety of applications, including catalysis, magnetism, and molecular electronics.
Research in Material Science
4-Bromo-pentane-2,3-dione can be used in the research of new materials. For example, it can be used in the development of new polymers or in the study of the properties of existing materials .
Mechanism of Action
Target of Action
It’s known that many similar compounds interact with various enzymes and proteins within the cell, altering their function and leading to changes in cellular processes .
Mode of Action
This can lead to the modification of these molecules and alter their function .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in energy metabolism, signal transduction, and cell cycle regulation .
Pharmacokinetics
It’s known that similar compounds can be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized by the liver, and excreted in urine and feces .
Result of Action
Similar compounds have been shown to cause various effects, including oxidative stress, dna damage, and cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-pentane-2,3-dione. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, the compound’s effect can be influenced by the physiological state of the organism, including its age, sex, health status, and genetic background .
Safety and Hazards
Future Directions
The future directions for the study of 4-Bromo-pentane-2,3-dione could involve exploring its potential applications in the synthesis of heterocyclic compounds . Additionally, developing eco-friendly synthetic strategies for compounds like 4-Bromo-pentane-2,3-dione could be another area of interest .
properties
IUPAC Name |
4-bromopentane-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3(6)5(8)4(2)7/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBQPPMMBOGTCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21619-25-0 |
Source
|
Record name | 4-bromopentane-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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